molecular formula C7H5N3O2 B3097633 7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid CAS No. 1314723-98-2

7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid

Cat. No.: B3097633
CAS No.: 1314723-98-2
M. Wt: 163.13 g/mol
InChI Key: GOKCPVRCLHGTJM-UHFFFAOYSA-N
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Description

7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid: is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid typically involves multi-step processes. The cyclization of these intermediates can be catalyzed by gold or other catalysts to form the desired pyrrolo[2,3-D]pyrimidine structure .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of green chemistry principles to minimize the use of hazardous solvents and reagents. For example, eco-friendly methods using non-hazardous and renewable solvents such as ethanol and dimethyl sulfoxide have been optimized for the synthesis of related compounds .

Scientific Research Applications

Chemistry: 7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid is used as a building block in the synthesis of complex heterocyclic systems. It opens up new possibilities for cyclization and the formation of polyheterocyclic systems .

Biology and Medicine: This compound and its derivatives have shown potential as multi-targeted kinase inhibitors and apoptosis inducers. They exhibit significant activity against enzymes such as EGFR, Her2, VEGFR2, and CDK2, making them promising candidates for cancer therapy .

Industry: In the pharmaceutical industry, this compound is used in the development of drugs with various therapeutic applications, including anti-inflammatory and antifungal agents .

Comparison with Similar Compounds

Uniqueness: 7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid is unique due to its specific structural configuration, which allows for diverse chemical modifications and the formation of complex polyheterocyclic systems. Its ability to act as a multi-targeted kinase inhibitor and apoptosis inducer further distinguishes it from other similar compounds .

Properties

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)6-9-3-4-1-2-8-5(4)10-6/h1-3H,(H,11,12)(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKCPVRCLHGTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=NC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314723-98-2
Record name 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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